N-(3-bromo-4-methoxybenzyl)-2-(3-fluorophenyl)ethanamine
Overview
Description
N-(3-bromo-4-methoxybenzyl)-2-(3-fluorophenyl)ethanamine is an organic compound that features a complex structure with both bromine and fluorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromo-4-methoxybenzyl)-2-(3-fluorophenyl)ethanamine typically involves multi-step organic reactions. One common route starts with the preparation of the intermediate 3-bromo-4-methoxybenzyl chloride, which is then reacted with 2-(3-fluorophenyl)ethanamine under basic conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromo-4-methoxybenzyl)-2-(3-fluorophenyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine substituent can be reduced to a hydrogen atom, resulting in the formation of a simpler benzyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: 3-bromo-4-methoxybenzaldehyde or 3-bromo-4-methoxybenzoic acid.
Reduction: 3-methoxybenzyl-2-(3-fluorophenyl)ethanamine.
Substitution: N-(3-azido-4-methoxybenzyl)-2-(3-fluorophenyl)ethanamine or N-(3-thio-4-methoxybenzyl)-2-(3-fluorophenyl)ethanamine.
Scientific Research Applications
N-(3-bromo-4-methoxybenzyl)-2-(3-fluorophenyl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-bromo-4-methoxybenzyl)-2-(3-fluorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(3-bromo-4-methoxybenzyl)-2-phenylethanamine
- N-(3-bromo-4-methoxybenzyl)-2-(4-fluorophenyl)ethanamine
- N-(3-chloro-4-methoxybenzyl)-2-(3-fluorophenyl)ethanamine
Uniqueness
N-(3-bromo-4-methoxybenzyl)-2-(3-fluorophenyl)ethanamine is unique due to the presence of both bromine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. This combination of substituents is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-[(3-bromo-4-methoxyphenyl)methyl]-2-(3-fluorophenyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrFNO/c1-20-16-6-5-13(10-15(16)17)11-19-8-7-12-3-2-4-14(18)9-12/h2-6,9-10,19H,7-8,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZSTWBHFMAEMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCCC2=CC(=CC=C2)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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